molecular formula C14H18N2O4 B6042216 ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate

ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate

Cat. No. B6042216
M. Wt: 278.30 g/mol
InChI Key: SVMCASRFCOZJLW-UCCKDXPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate, also known as EMMPH, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In cancer cells, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to inhibit the activity of key enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the concentration used. In cancer cells, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to induce apoptosis, a process of programmed cell death. In bacteria and fungi, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to disrupt cell wall biosynthesis, leading to cell death. ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate can be easily synthesized using simple and inexpensive reagents, and it is stable under various conditions. ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate can also be easily modified to introduce different functional groups, which may enhance its biological activity. However, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the elucidation of its mechanism of action. One potential direction is the modification of ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate to enhance its selectivity and potency against specific targets, such as cancer cells or bacterial pathogens. Another potential direction is the development of ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate-based drug delivery systems, which may improve the bioavailability and efficacy of existing drugs. Overall, the continued research on ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate may lead to the discovery of new drugs and materials with significant applications in various fields.

Synthesis Methods

Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate can be synthesized using different methods, including condensation reactions and esterification reactions. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate.

Scientific Research Applications

Ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been shown to exhibit anticancer, antibacterial, and antifungal activities. In material science, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate has been used as a reagent in the determination of various metal ions.

properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-5-20-14(18)13(10(3)17)16-15-11-8-9(2)6-7-12(11)19-4/h6-8,17H,5H2,1-4H3/b13-10+,16-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCASRFCOZJLW-UCCKDXPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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